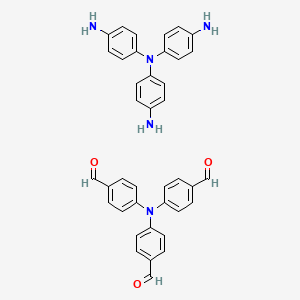
Tpa-cof
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tpa-cof, or triphenylamine-based covalent organic framework, is a type of covalent organic framework (COF) that has gained significant attention in recent years. Covalent organic frameworks are crystalline porous polymers formed by the covalent linkage of organic molecules in a repeating pattern. These frameworks are known for their high surface area, tunable porosity, and chemical stability, making them ideal for various applications such as gas storage, catalysis, and sensing .
準備方法
The synthesis of Tpa-cof typically involves the poly-condensation reaction of 2,4,6-tris(4-aminophenyl)triazine with different aryl aldehydes . Several synthetic techniques can be employed to prepare this compound, including:
Solvothermal Synthesis: This method involves dissolving the monomers in a solvent and heating the mixture in a sealed vessel at high temperatures for an extended period.
Chemical Vapor Deposition (CVD): In this method, the monomers are vaporized and deposited onto a substrate, where they undergo polymerization to form a thin film of COF.
Microwave-Assisted Synthesis: This approach uses microwave irradiation to accelerate the reaction between the monomers, resulting in a faster synthesis process and improved crystallinity of the COF.
化学反応の分析
Tpa-cof undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, where the triphenylamine units are oxidized to form radical cations.
Substitution: Substitution reactions can occur at the nitrogen atoms of the triphenylamine units, where functional groups such as alkyl or aryl groups are introduced.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of radical cations, while reduction can result in the formation of amine derivatives .
科学的研究の応用
Tpa-cof has a wide range of scientific research applications, including:
Gas Storage and Separation: Due to its high surface area and tunable porosity, this compound is used for the adsorption and separation of gases such as carbon dioxide, methane, and hydrogen.
Sensing: this compound is employed in the development of sensors for detecting gases, pollutants, and biomolecules.
Biomedical Applications: This compound is explored for drug delivery and imaging applications due to its biocompatibility and ability to encapsulate therapeutic agents.
作用機序
The mechanism of action of Tpa-cof involves its ability to adsorb and interact with various molecules through its porous structure and functional groups. The triphenylamine units in this compound can participate in redox reactions, facilitating electron transfer processes. Additionally, the nitrogen atoms in the framework can form hydrogen bonds and coordinate with metal ions, enhancing the COF’s catalytic and sensing capabilities .
類似化合物との比較
Tpa-cof can be compared with other covalent organic frameworks, such as:
Phenothiazine-based COF (PTZ-TTA-COF): This COF exhibits lower exciton binding energy and enhanced charge separation/transfer compared to this compound, making it more efficient for photocatalytic applications.
Pyridine-based COF (TaPa-Py COF): This COF shows reversible faradaic processes and is used in supercapacitor applications.
Thiophene-based COF (Py-TT COF): This COF has strong solvatochromic response and is used in sensing applications.
特性
分子式 |
C39H33N5O3 |
|---|---|
分子量 |
619.7 g/mol |
IUPAC名 |
4-N,4-N-bis(4-aminophenyl)benzene-1,4-diamine;4-(4-formyl-N-(4-formylphenyl)anilino)benzaldehyde |
InChI |
InChI=1S/C21H15NO3.C18H18N4/c23-13-16-1-7-19(8-2-16)22(20-9-3-17(14-24)4-10-20)21-11-5-18(15-25)6-12-21;19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-15H;1-12H,19-21H2 |
InChIキー |
NMVARMCZAHTXMN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C=O)N(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)C=O.C1=CC(=CC=C1N)N(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


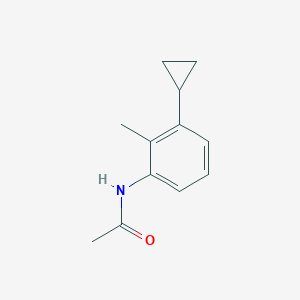
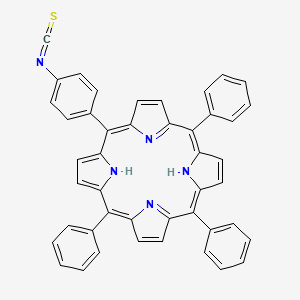
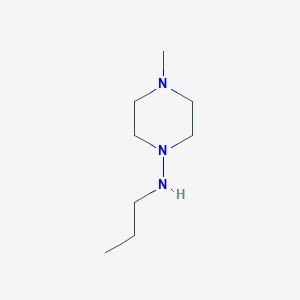
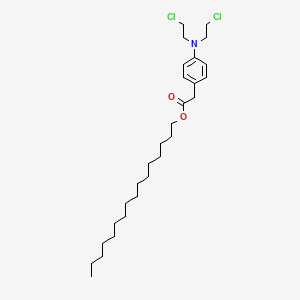

![[(7S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] sulfamate](/img/structure/B13791833.png)
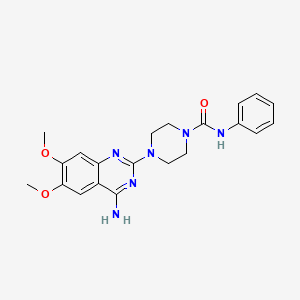
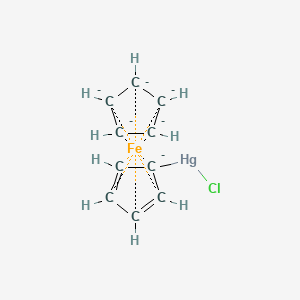
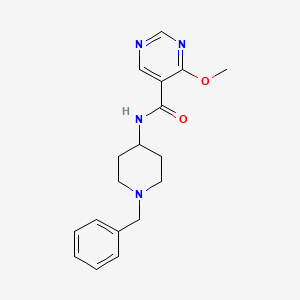
![N-hydroxy-N-[1-(5-methoxy-2-methyl-1-benzofuran-3-yl)ethyl]acetamide](/img/structure/B13791856.png)
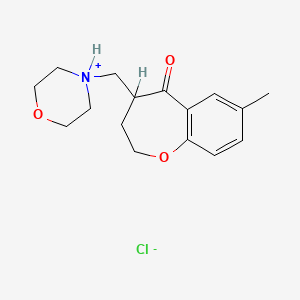
![2-Propenyl [2-(2-oxo-1-imidazolidinyl)ethyl]carbamate](/img/structure/B13791870.png)


